molecular formula C22H25NO3 B029942 alpha-Descyclohexyl-alpha-phenyl Oxybutynin CAS No. 14943-53-4

alpha-Descyclohexyl-alpha-phenyl Oxybutynin

Cat. No. B029942
CAS RN: 14943-53-4
M. Wt: 351.4 g/mol
InChI Key: YGGLNZUXAWIXQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxybutynin derivatives, including "alpha-Descyclohexyl-alpha-phenyl Oxybutynin," often involves catalytic enantioselective steps. For instance, a practical synthesis approach of (S)-oxybutynin used catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone as a crucial step, yielding high enantioselectivity products (Masumoto et al., 2002). Analogues and derivatives of oxybutynin have been synthesized to explore variations in antimuscarinic and bladder activity, aiming for compounds with longer durations of action and enhanced metabolic stability (Carter et al., 1991).

Molecular Structure Analysis

The molecular structure of oxybutynin and its derivatives is critical in determining their pharmacological efficacy and metabolic fate. The asymmetric construction of key intermediates, such as (S)-2-cyclohexyl-2-phenylglycolic acid, through direct asymmetric aldol reactions, underlines the importance of molecular structure in the synthesis of enantiomerically pure compounds (Tokuda et al., 2005).

Chemical Reactions and Properties

Oxybutynin undergoes various chemical reactions, leading to the formation of metabolites like N-desethyl oxybutynin and oxybutynin N-oxide. The identification and characterization of these metabolites are crucial for understanding the drug's metabolic pathways and potential implications on its therapeutic efficacy and safety profile (Lindeke et al., 1981).

Physical Properties Analysis

Investigations into the physical properties of oxybutynin, such as its solubility, melting point, and thermal behavior, provide insights into its formulation, stability, and delivery challenges. For instance, preformulation studies on (S)-Oxybutynin HCl highlighted its crystalline solid nature, differential scanning calorimetry findings, and moisture uptake behavior, which are vital for developing stable and effective drug formulations (Luner et al., 2001).

Chemical Properties Analysis

The chemical stability of oxybutynin, particularly in formulations like transdermal patches, is influenced by its interaction with excipients and the environment. Identifying impurities arising from chemical instability, such as oxybutynin N-oxide rearrangement, is essential for ensuring the quality and safety of pharmaceutical products (Canavesi et al., 2016).

Scientific Research Applications

Muscarinic Receptor Binding and Bladder Function

Alpha-Descyclohexyl-alpha-phenyl Oxybutynin (DEOB), a metabolite of oxybutynin, exhibits significant anti-cholinergic and antispasmodic properties. Research indicates that DEOB's activities in inhibiting carbachol-induced and KCl-induced bladder contractions are nearly equivalent to those of oxybutynin, suggesting its crucial role in oxybutynin therapy for neurogenic bladder disorders. These findings were validated through various studies using rat urinary bladder specimens and anesthetized rats, highlighting DEOB's potential to modulate bladder function effectively (Uchida et al., 2004), (Uchida et al., 2004).

Metabolic Pathways and Receptor Activity

Further studies have explored the oxidative metabolic pathways of oxybutynin, revealing that besides N-deethylation to form DEOB, N-oxidation also plays a significant role in oxybutynin's clearance after oral administration. These pathways contribute to the understanding of DEOB's pharmacological activity and its impact on muscarinic receptors, which is crucial for its therapeutic applications (Aprile et al., 2018).

Bladder Selectivity and Drug Delivery

Research on transdermal and intravesical delivery of oxybutynin provides insights into DEOB's bladder selectivity. Studies indicate that these delivery methods enhance bladder muscarinic receptor binding while minimizing systemic side effects, thus offering a pharmacological basis for preferring these routes over oral administration for overactive bladder treatment. These findings suggest that DEOB's action might be localized predominantly to the bladder when administered via these routes, providing a targeted therapeutic effect with reduced central nervous system involvement (Oki et al., 2006), (Oki et al., 2004).

properties

IUPAC Name

4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGLNZUXAWIXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164268
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Descyclohexyl-alpha-phenyl Oxybutynin

CAS RN

14943-53-4
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Descyclohexyl-alpha-phenyl oxybutynin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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